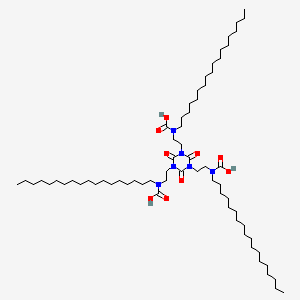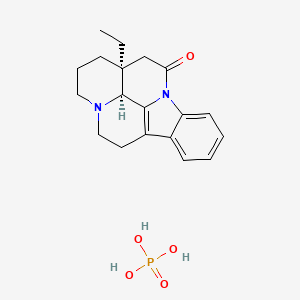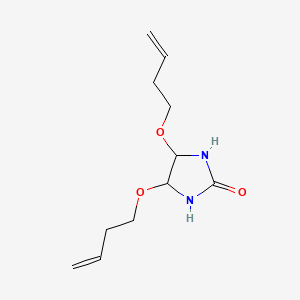
4,5-Bis(3-butenyloxy)-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Di(but-3-enoxy)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds . This compound is characterized by the presence of two but-3-enoxy groups attached to the imidazolidin-2-one core.
Preparation Methods
The synthesis of 4,5-Di(but-3-enoxy)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields and purity.
Chemical Reactions Analysis
4,5-Di(but-3-enoxy)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The but-3-enoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Di(but-3-enoxy)imidazolidin-2-one has various scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4,5-Di(but-3-enoxy)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may hydrolyze the second messenger 3’,5’-cyclic AMP (cAMP), which is a key regulator of many important physiological processes . This hydrolysis can affect various cellular functions and signaling pathways.
Comparison with Similar Compounds
4,5-Di(but-3-enoxy)imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: Involved in the hydrolysis of cAMP.
The uniqueness of 4,5-Di(but-3-enoxy)imidazolidin-2-one lies in its specific structural features and the presence of but-3-enoxy groups, which may impart distinct chemical and biological properties.
Properties
CAS No. |
91216-70-5 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4,5-bis(but-3-enoxy)imidazolidin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-4,9-10H,1-2,5-8H2,(H2,12,13,14) |
InChI Key |
JHQDZHLHCVRNMT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1C(NC(=O)N1)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

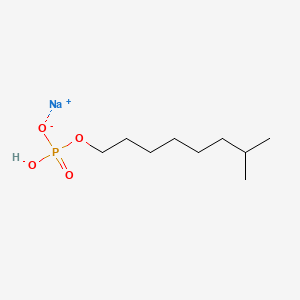
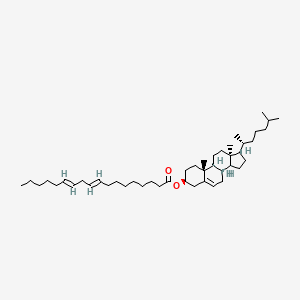
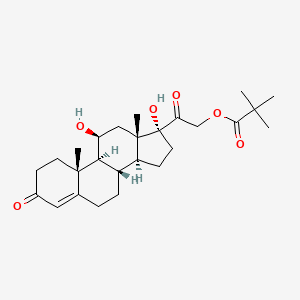

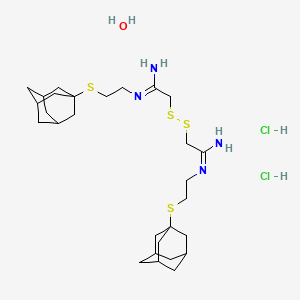
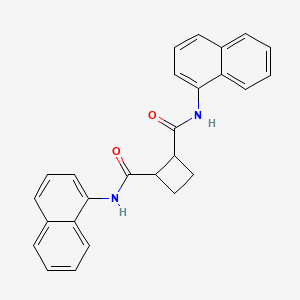
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
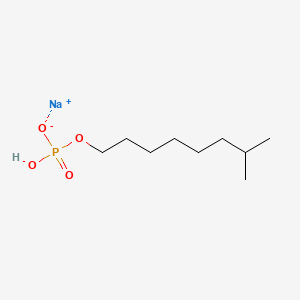
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

